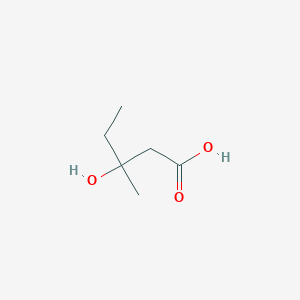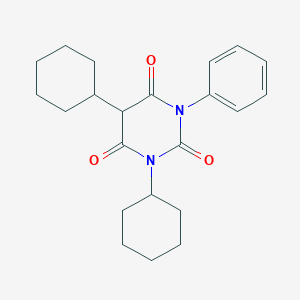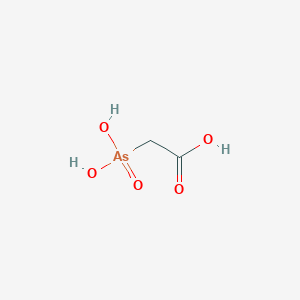
2-Methylundecanal
Übersicht
Beschreibung
2-Methylundecanal is a chemical compound known for its applications in the fragrance industry. It is often synthesized from tridecan-x-ones and is characterized by its distinct, pleasant, fruity wild-strawberry odor (Gibka & Gliński, 2006).
Synthesis Analysis
The synthesis of this compound involves a two-step process starting from tridecan-x-ones. This process includes the formation of 1-carbomethoxy-2,2-dialkyl oxiranes with moderate yields, followed by hydrolysis and decarboxylation to form this compound (Gibka & Gliński, 2006).
Molecular Structure Analysis
The molecular structure of this compound is similar to other aldehydes in its class, characterized by a long alkyl chain and a terminal aldehyde group. This structure contributes to its distinctive odor profile.
Chemical Reactions and Properties
This compound participates in typical aldehyde reactions, including nucleophilic additions. It's known for its stability and fragrance properties, making it valuable in the perfume industry.
Physical Properties Analysis
The physical properties of this compound, such as boiling point, solubility, and odor characteristics, align with its use in fragrance applications. It exhibits low miscibility with water, contributing to its utility in various applications (Pace et al., 2012).
Wissenschaftliche Forschungsanwendungen
Chemische Struktur und Eigenschaften
2-Methylundecanal ist eine organische Verbindung mit der Summenformel C12H24O . Es hat eine Molekülmasse von 184,3184 . Es ist eine farblose oder hellgelbe Flüssigkeit, die in organischen Lösungsmitteln wie Ether und Ethanol löslich ist .
Duftstoff
Eine der Hauptanwendungen von this compound ist als Duftstoff. Es wird in Seifen, Reinigungsmitteln und Parfums verwendet . Diese Verbindung riecht krautartig, nach Orange und Ambra .
Aromastoff
In hoher Verdünnung hat this compound einen Geschmack, der an Honig und Nüsse erinnert . Dies macht es zu einem nützlichen Aromastoff in verschiedenen Lebensmittelprodukten.
Synthese anderer Aldehyde
Die Synthesemethode von this compound, bekannt als Darzens-Reaktion, kann zur Herstellung einer Vielzahl anderer Aldehyde verwendet werden . Dies macht es zu einer wertvollen Verbindung im Bereich der organischen Chemie.
Industrielle Synthese
This compound wird in der Industrie auf zwei Hauptwegen synthetisiert. Der erste beinhaltet die Umwandlung von Methylnonylketon in sein Glycidat, indem es mit Alkylchloracetat reagieren gelassen wird . Die zweite Methode beginnt mit der Umwandlung von Undecanal in 2-Methylenundecanal, indem es mit Formaldehyd in Gegenwart einer Base reagieren gelassen wird .
Natürliches Vorkommen
Safety and Hazards
According to the safety data sheet, 2-Methylundecanal may cause skin irritation and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-methylundecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAVNWJJYQAGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047629 | |
| Record name | 2-Methylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Slightly yellow liquid with a fatty odor; [Acros Organics MSDS], colourless to slightly yellow liquid with a fatty odour | |
| Record name | Undecanal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylundecanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methylundecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils, alcohol, and propylene glycol (solution may be turbid); insoluble in glycerol | |
| Record name | 2-Methylundecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.822-0.830 | |
| Record name | 2-Methylundecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
110-41-8 | |
| Record name | 2-Methylundecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylundecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylundecanal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylundecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLUNDECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S94QNS2VY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylundecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the synthesis of 2-Methylundecanal and its analogs?
A2: 2-MU and its analogs can be synthesized through a two-step process starting with tridecan-x-ones (x=2-6) via the Darzens reaction. [] This involves reacting the ketone with methyl chloroacetate in the presence of sodium t-butoxide to yield 1-carbomethoxy-2,2-dialkyl oxiranes (glycidyl esters). [] The subsequent hydrolysis and decarboxylation of these esters leads to the formation of the desired 2-alkylalkanals. []
Q2: How is this compound utilized in the Mukaiyama epoxidation reaction?
A3: 2-MU serves as a co-reagent, alongside bis(acetylacetonato)nickel(II) as a catalyst and dioxygen as an oxidant, in the Mukaiyama epoxidation of limonene. [] During the reaction, 2-MU undergoes autoxidation to form an acylperoxy radical, which acts as the primary epoxidizing agent. [] This process yields limonene epoxide as the desired product and generates byproducts like carboxylic acid, CO2, CO, and lower molecular weight ketones and alcohols. [] Notably, the formation of CO2 and ketone/alcohol byproducts in a 1:1 molar ratio supports the involvement of the acylperoxy radical mechanism. []
Q3: Are there any alternative applications of this compound in organic synthesis?
A4: Yes, 2-MU can be utilized in the functional transformation of aldehydes and ketones. [] This method involves the induced decomposition of unsaturated peroxy acetals, synthesized from 2-MU, trimethyl orthoformate, and 2,3-dimethyl-2-hydroperoxybut-3-ene. [] In the presence of reagents like ethyl iodoacetate, CCl4, or dodecanethiol, these peroxy acetals undergo iodo-, chloro-, or hydro-decarbonylation, respectively. []
Q4: Has the safety of this compound as a fragrance ingredient been assessed?
A5: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound dimethyl acetal (CAS Registry Number 68141-17-3), highlighting its relevance in the fragrance industry. []
Q5: Are there methods for separating this compound from mixtures?
A6: Research indicates that layer melt crystallization can effectively separate 2-MU from isomeric mixtures, specifically from dodecanal. [] This method showcases the potential for obtaining purified 2-MU for various applications.
Q6: How does exposure to copper-based pesticides affect the content of this compound in basil plants?
A7: Interestingly, exposure to copper hydroxide (Cu(OH)2) nanowires, a type of copper-based nanopesticide, has been shown to reduce the 2-MU content in high-anthocyanin basil varieties. [] This reduction was accompanied by a decrease in eugenol and anthocyanin levels, suggesting a complex interplay between copper exposure and the plant's secondary metabolism. []
Q7: Have the enantiomers of this compound been studied, and do they exhibit different properties?
A8: Yes, the enantiomers of 2-MU have been successfully synthesized with high enantiomeric purity using the SAMP/RAMP hydrazone method. [] While both enantiomers share the same molecular formula and weight, their olfactory properties differ, showcasing the significance of chirality in fragrance perception. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















